cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid
Overview
Description
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is a chemical compound that serves as an intermediate in the synthesis of biotin, also known as vitamin B7 or vitamin H. Biotin is a water-soluble B-complex vitamin that plays a crucial role in various metabolic processes, including gluconeogenesis, lipogenesis, and the metabolism of fatty acids and amino acids. This compound is characterized by its unique structural features, which include a thienoimidazole ring system with benzyl groups attached.
Mechanism of Action
Target of Action
Dibenzylbiotin is an intermediate in the synthesis of biotin . Biotin, also known as vitamin H or B7, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide .
Mode of Action
It is known that it is used as an intermediate in the synthesis of biotin . The process involves the debenzylation of dibenzylbiotin to produce biotin . This reaction is carried out using anhydrous aluminum trichloride or sulfuric acid , which removes the benzyl groups from dibenzylbiotin, resulting in biotin .
Biochemical Pathways
The biochemical pathway of dibenzylbiotin involves its transformation into biotin. Biotin plays a significant role in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . It is also involved in the “BioC-BioH” pathway in Escherichia coli, which is a part of the biotin synthesis pathway .
Pharmacokinetics
Biotin is a water-soluble vitamin that is well-absorbed from the gastrointestinal tract and is excreted in urine .
Result of Action
The result of the action of dibenzylbiotin is the production of biotin. Biotin is essential for various metabolic functions and acts as a coenzyme for carboxylase enzymes, playing a critical role in the metabolism of fats, proteins, and carbohydrates .
Action Environment
The action of dibenzylbiotin, specifically its transformation into biotin, is influenced by the reaction conditions. The debenzylation of dibenzylbiotin can be carried out using inexpensive 70 to 80% sulfuric acid instead of expensive hydrobromic acid . The reaction temperature is controlled to be 75-105 ℃ . These conditions influence the efficacy and stability of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzylbiotin typically involves the reaction of cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid with various reagents. One efficient method includes the use of polymer-supported oxazaborolidine-catalyzed asymmetric reduction of meso-cyclic imide, which introduces stereogenic centers into the molecule . Another method involves the reduction of tertiary alcohol or alkene by substituted silicane under the presence of acid or Lewis acid .
Industrial Production Methods
Industrial production of dibenzylbiotin often involves the debenzylation of dibenzylbiotin to produce D-biotin. This process includes dissolving dibenzylbiotin in an organic solvent, mixing it with anhydrous aluminum trichloride, and controlling the temperature to 75-105°C for the debenzylation reaction . After the reaction, water is added, and the pH is adjusted to separate the organic and water phases, ultimately obtaining D-biotin.
Chemical Reactions Analysis
Types of Reactions
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid undergoes several types of chemical reactions, including:
Reduction: Asymmetric reduction using polymer-supported oxazaborolidine.
Debenzylation: Selective removal of benzyl groups using hydrobromic acid or sulfuric acid.
Common Reagents and Conditions
Hydrobromic Acid: Used for debenzylation at high temperatures (145°C) over long reaction times (24-36 hours).
Sulfuric Acid: Also used for debenzylation, often in combination with organic solvents like toluene or xylene.
Major Products Formed
The major product formed from the debenzylation of dibenzylbiotin is D-biotin, a vital nutrient with significant biological importance .
Scientific Research Applications
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is primarily used as an intermediate in the synthesis of biotin. Its applications extend to various fields:
Comparison with Similar Compounds
Similar Compounds
Biotin: The final product of dibenzylbiotin conversion, essential for metabolic functions.
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid Derivatives: Various derivatives used in synthetic processes.
Uniqueness
This compound is unique due to its role as a key intermediate in the synthesis of biotin. Its structural features and the specific reactions it undergoes make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c27-22(28)14-8-7-13-21-23-20(17-30-21)25(15-18-9-3-1-4-10-18)24(29)26(23)16-19-11-5-2-6-12-19/h1-6,9-12,20-21,23H,7-8,13-17H2,(H,27,28)/t20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESDSQUYHPLRY-FUDKSRODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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